2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide
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Overview
Description
2-{5-AMINO-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL}-N,N-DIMETHYL-1-ETHANESULFONAMIDE is a complex organic compound that features a thiazole ring, a pyrrole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-AMINO-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL}-N,N-DIMETHYL-1-ETHANESULFONAMIDE typically involves multi-step organic reactions. The final step involves the sulfonamide formation using ethanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{5-AMINO-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL}-N,N-DIMETHYL-1-ETHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the nitro group can yield an amine derivative .
Scientific Research Applications
2-{5-AMINO-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL}-N,N-DIMETHYL-1-ETHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{5-AMINO-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL}-N,N-DIMETHYL-1-ETHANESULFONAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
Uniqueness
2-{5-AMINO-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL}-N,N-DIMETHYL-1-ETHANESULFONAMIDE is unique due to its combination of a thiazole ring, a pyrrole ring, and a methoxyphenyl group. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C18H22N4O4S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide |
InChI |
InChI=1S/C18H22N4O4S2/c1-21(2)28(24,25)9-8-22-10-15(23)16(17(22)19)18-20-14(11-27-18)12-4-6-13(26-3)7-5-12/h4-7,11,19,23H,8-10H2,1-3H3 |
InChI Key |
SZUZRQYCHFAYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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